molecular formula C25H25NO5 B3524608 methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B3524608
M. Wt: 419.5 g/mol
InChI Key: UPUAABOSMNGPTE-UHFFFAOYSA-N
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Description

Methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzoate core substituted with methoxy groups and an amide linkage to a diphenylpropanoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate typically involves a multi-step process:

    Formation of the Benzoate Core: The starting material, 4,5-dimethoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4,5-dimethoxybenzoate.

    Amide Bond Formation: The ester is then reacted with 3,3-diphenylpropanoic acid chloride in the presence of a base such as triethylamine to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of amines from the amide bond.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-inflammatory or analgesic properties.

    Material Science: As a building block for synthesizing novel polymers or materials with unique properties.

    Biological Studies: As a probe to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in inflammation or pain pathways, and the compound could inhibit or activate these targets through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3,3-diphenylpropanoyl)amino]benzoate: Lacks the methoxy groups, potentially altering its reactivity and biological activity.

    Methyl 2-[(3,3-diphenylpropanoyl)amino]-4-methoxybenzoate: Contains only one methoxy group, which might affect its solubility and reactivity.

Uniqueness

Methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(3,3-diphenylpropanoylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-29-22-14-20(25(28)31-3)21(16-23(22)30-2)26-24(27)15-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,19H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUAABOSMNGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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